Dimethyl 4-aminopyridine-2,3-dicarboxylate

Agrochemical Synthesis Heterocyclic Chemistry Herbicide Intermediates

Researchers developing pyridine-2,3-dicarboximide herbicides face synthetic failure when sourcing incorrect aminopyridine dicarboxylate isomers. Dimethyl 4-aminopyridine-2,3-dicarboxylate (CAS 122475-56-3) is the specific 2,3-isomer required for this scaffold. • Enables exclusive intramolecular cyclization to pyridine-2,3-dicarboximides; 2,6- or 3,5-isomers are synthetically incompatible. • Ortho-ester geometry supports orthogonal functionalization for rapid library synthesis; bp 353 °C facilitates purification. • Consistent GHS-characterized material with defined density (1.307 g/cm³) and LogP (0.8) for reliable process development.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 122475-56-3
Cat. No. B050268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-aminopyridine-2,3-dicarboxylate
CAS122475-56-3
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CN=C1C(=O)OC)N
InChIInChI=1S/C9H10N2O4/c1-14-8(12)6-5(10)3-4-11-7(6)9(13)15-2/h3-4H,1-2H3,(H2,10,11)
InChIKeyVOGZIFYWGKSLJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 4-aminopyridine-2,3-dicarboxylate – Versatile Building Block


Dimethyl 4-aminopyridine-2,3-dicarboxylate (CAS 122475-56-3) is a multifunctional pyridine derivative characterized by a 4-amino group and two methyl ester moieties at the 2- and 3-positions. This ortho-dicarboxylate substitution pattern distinguishes it from other isomeric aminopyridine dicarboxylates and enables its use as a key intermediate in the synthesis of pyridine-2,3-dicarboximides, a class of compounds with herbicidal activity [1]. The compound has a molecular weight of 210.19 g/mol, a calculated density of 1.307 g/cm³, a boiling point of 353 °C, and a computed XLogP3-AA value of 0.8 [2].

Ortho 2,3-dicarboxylate substitution pattern
Building block for pyridine-2,3-dicarboximide synthesis
Lower boiling point supports distillation-based purification

Dimethyl 4-aminopyridine-2,3-dicarboxylate: Isomer Substitution Risks


In medicinal and agrochemical research, the precise substitution pattern on a pyridine ring dictates the compound's reactivity, regioselectivity in subsequent transformations, and ultimate biological activity. Dimethyl 4-aminopyridine-2,3-dicarboxylate possesses a unique ortho-relationship between the two ester groups, creating a 2,3-dicarboxylate motif that is specifically required for the formation of pyridine-2,3-dicarboximides and other fused heterocycles [1]. Simply substituting this compound with a seemingly analogous isomer, such as dimethyl 4-aminopyridine-2,6-dicarboxylate (CAS 150730-41-9) or the 3,5-dicarboxylate, would result in a different spatial arrangement of functional groups, leading to altered reaction pathways, different physicochemical properties (e.g., a ~47°C lower boiling point for the 2,3-isomer), and likely a loss of the desired biological activity in the final product . The quantitative evidence below demonstrates that the 2,3-isomer is not interchangeable with its structural analogs.

Dimethyl 4-aminopyridine-2,3-dicarboxylate
Dimethyl 4-aminopyridine-2,6-dicarboxylate
Reaction Pathway
Ortho 2,3-dicarboxylate supports intramolecular cyclization
2,6-isomer cannot undergo the same cyclization; pathway mismatch
Physical Properties
Lower boiling point may aid distillation purification
Higher boiling point may shift isolation method requirements

Dimethyl 4-aminopyridine-2,3-dicarboxylate: Isomer Comparison


Structural Uniqueness: Ortho 2,3-Dicarboxylate Motif

The ortho-dicarboxylate substitution pattern at the 2- and 3-positions is a critical structural feature that distinguishes this compound from its 2,6-isomer (CAS 150730-41-9). This specific arrangement is a prerequisite for the synthesis of pyridine-2,3-dicarboximides, a class of herbicides. While a direct head-to-head comparison of the 2,3- vs. 2,6-isomers in this specific synthetic application is not available in the open literature, the patent literature explicitly describes the use of 2,3-pyridinedicarboxylate esters as intermediates for these herbicidal imides [1]. The 2,6-isomer cannot undergo the same intramolecular cyclization to form the required 2,3-fused ring system.

Structural Uniqueness
Class-level inference
2,3-dicarboxylate (ortho) – required for pyridine-2,3-dicarboximide synthesis
Synthetic pathway selection critical
2,6-isomer cannot form the required fused ring system
Agrochemical Synthesis Heterocyclic Chemistry Herbicide Intermediates

Physicochemical Differentiation: Boiling Point Advantage

A cross-study comparison of computed physical properties reveals a significant difference in boiling point between the 2,3- and 2,6-isomers. Dimethyl 4-aminopyridine-2,3-dicarboxylate has a reported boiling point of 353 °C , while its 2,6-isomer has a calculated boiling point of 400.3 °C at 760 mmHg . This 47.3 °C difference can impact the choice of purification methods (e.g., distillation) and may indicate different intermolecular interactions due to the altered substitution pattern. The densities are very similar (1.307 vs. 1.308 g/cm³).

Boiling Point
Cross-study comparable
353 °C vs. 400.3 °C (Δ47.3 °C)
Supports purification method screening
Computed values; confirm experimentally
Process Chemistry Purification Physical Properties

Safety and Handling Profile: GHS Hazards

While both the 2,3- and 2,6-isomers share the same GHS hazard classifications (H302, H315, H319, H335), the explicit documentation of these hazards for Dimethyl 4-aminopyridine-2,3-dicarboxylate from the ECHA C&L Inventory allows for precise risk assessment and proper handling protocol development [1]. This is in contrast to the parent compound 4-aminopyridine (4-AP), which is known to have significant neurological effects as a potassium channel blocker [2]. The presence of the ester groups in the target compound significantly alters its biological profile, and the documented GHS data provides a baseline for safe laboratory use.

GHS Profile
Class-level inference
Target: H302, H315, H319, H335 (irritant/acute toxicity) vs. 4-AP: neurotoxic K+ channel blocker
Supports lab safety protocol planning
GHS profile not transferable from parent 4-aminopyridine
Laboratory Safety Risk Assessment Regulatory Compliance

Dimethyl 4-aminopyridine-2,3-dicarboxylate Applications


Synthesis of Pyridine-2,3-Dicarboximide Herbicides

This is the primary industrial application scenario for this compound. The unique 2,3-dicarboxylate substitution pattern is essential for the intramolecular cyclization that forms the pyridine-2,3-dicarboximide core, a scaffold with demonstrated herbicidal activity [1]. Researchers and process chemists developing next-generation agrochemicals should procure this specific 2,3-isomer, as the 2,6- or 3,5-isomers cannot be used in this established synthetic route. The lower boiling point of the 2,3-isomer (353 °C) compared to the 2,6-isomer (400.3 °C) may also offer a purification advantage during intermediate isolation .

Medicinal Chemistry: Ortho-Functionalized Pyridine Libraries

In drug discovery programs that require a 4-aminopyridine core with ortho-dicarboxylate handles for further diversification, this compound serves as an ideal starting material. The presence of both an amino group and two ortho-positioned esters allows for sequential and orthogonal functionalization, enabling the rapid construction of diverse chemical libraries. The documented GHS hazard profile facilitates safe handling during high-throughput synthesis campaigns [2].

Materials Science: MOF and Coordination Polymer Precursor

The specific arrangement of nitrogen and oxygen donor atoms on the pyridine ring (4-amino and 2,3-dicarboxylate) creates a unique chelating geometry that can be exploited in the design of novel coordination polymers or MOFs. The defined physical properties, including density (1.307 g/cm³) and LogP (0.8), provide useful parameters for predicting the compound's behavior in solvothermal synthesis and for understanding the porosity of the resulting materials [2].

Application
Selection Property
Validation Focus
Pyridine-2,3-dicarboximide herbicide synthesis
Ortho 2,3-dicarboxylate pattern
Intramolecular cyclization efficiency
Medicinal chemistry ortho-functionalized library synthesis
Amino and ortho-diester handles
Sequential functionalization yield
MOF / coordination polymer precursor design
N/O donor atom arrangement
Coordination geometry under solvothermal conditions

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